

Application Notes and Protocols: p20 Subunit of Caspase-1 (NLRP3 Inflammasome)

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Compound of Interest		
Compound Name:	p20 protein	
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Introduction

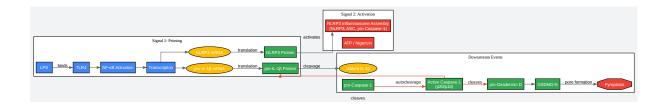
Caspase-1, an inflammatory caspase, is a critical mediator of the innate immune response. It is synthesized as an inactive zymogen, pro-caspase-1, which undergoes proteolytic cleavage to form a catalytically active heterotetramer. This active form consists of two p20 and two p10 subunits.[1][2] The p20 subunit, a 20 kDa fragment, is a key component of the active enzyme and its detection is a widely accepted indicator of inflammasome activation.[3][4] The NLRP3 inflammasome, a multi-protein complex, is a key activator of caspase-1 in response to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][5][6][7][8][9] Upon activation, the NLRP3 inflammasome recruits and activates pro-caspase-1, leading to the generation of the active p20/p10 heterotetramer.[6] Active caspase-1 subsequently cleaves pro-inflammatory cytokines, pro-interleukin-1 β (pro-IL-1 β) and pro-interleukin-18 (pro-IL-18), into their mature, secreted forms.[1][10] It also cleaves Gasdermin D (GSDMD), inducing a pro-inflammatory form of cell death known as pyroptosis.[1][11]

These application notes provide detailed protocols for the detection and quantification of the Caspase-1 p20 subunit as a marker of NLRP3 inflammasome activation, as well as a protocol for screening potential inhibitors of Caspase-1.

Signaling Pathway and Experimental Workflow



The activation of the NLRP3 inflammasome and subsequent generation of Caspase-1 p20 follows a two-signal model.[5][7] Signal 1, or priming, is typically initiated by the activation of Toll-like receptors (TLRs) by PAMPs like lipopolysaccharide (LPS). This leads to the NF- κ B-mediated upregulation of NLRP3 and pro-IL-1 β transcription.[5][7][12] Signal 2, or activation, can be triggered by a variety of stimuli, including ATP, nigericin, or crystalline substances, which lead to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and the release of the p20 subunit.[5][12]

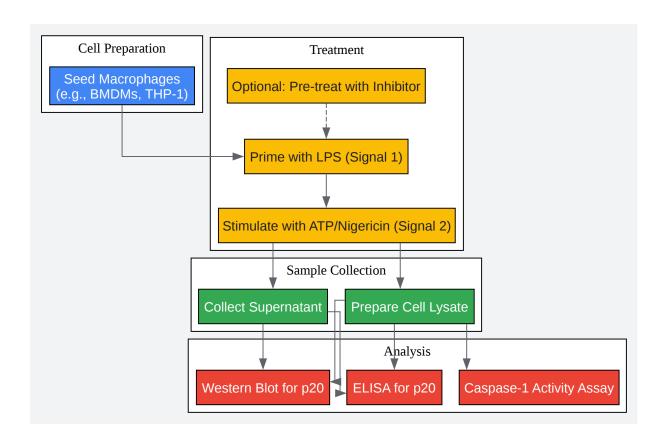


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Caption: NLRP3 Inflammasome Signaling Pathway.

A typical experimental workflow to study Caspase-1 p20 involves priming cells, followed by stimulation to activate the inflammasome, and subsequent analysis of cell lysates and supernatants.





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Caption: Experimental Workflow for Caspase-1 p20 Analysis.

Data Presentation

The following tables summarize typical quantitative data obtained from experiments studying the Caspase-1 p20 subunit.

Table 1: Quantification of Human Caspase-1 p20 by ELISA



Sample Type	Detection Range (pg/mL)	Sensitivity (pg/mL)	Reference
Serum, Plasma, Cell Culture Supernatant	31.25 - 2000	18.75	[13]
Human Cell Culture Supernatant, Cell and Tissue Extract	78.13 - 5000	46.88	[14]

Table 2: Recommended Antibody Dilutions for Western Blotting of Caspase-1 p20

Antibody Type	Application	Recommended Dilution	Reference
Polyclonal	Western Blot (WB)	1:500 - 1:2,000	[15]
Polyclonal	Immunohistochemistry (Paraffin) (IHC-P)	1:50 - 1:200	[15]

Table 3: Caspase-1 Inhibitor Screening Assay Parameters

Parameter	Value	Reference
Substrate	Ac-YVAD-AFC	[16]
Excitation Wavelength	~400 nm	[16][17]
Emission Wavelength	~505 nm	[16][17]
Positive Control Inhibitor	Ac-YVAD-CHO	[18]

Experimental Protocols

Protocol 1: Detection of Caspase-1 p20 by Western Blot

This protocol describes the detection of the cleaved p20 subunit of Caspase-1 in cell lysates and supernatants by Western blotting, a gold-standard method for confirming inflammasome activation.[19][20]



Materials:

- Cells (e.g., bone marrow-derived macrophages (BMDMs) or THP-1 cells)
- LPS (1 μg/mL)
- ATP (5 mM) or Nigericin (10 μM)
- RIPA buffer
- 4x SDS loading buffer
- Primary antibody against Caspase-1 p20 (see Table 2)
- HRP-conjugated secondary antibody
- ECL substrate kit

Procedure:

- Cell Culture and Treatment:
 - Plate cells at a density of 1x10^6 cells/well in a 12-well plate.[21]
 - Prime cells with 1 μg/mL LPS for 4 hours.
 - Stimulate cells with 5 mM ATP for 30 minutes or 10 μM Nigericin for 1 hour.
- Sample Preparation:
 - Supernatant: Collect the cell culture supernatant. For concentrated analysis, proteins can be precipitated using methods like methanol/chloroform precipitation.
 - \circ Lysate: Wash the cells with ice-cold PBS. Add 100 μ L of 2x RIPA buffer and 125 μ L of 4x SDS loading buffer directly to the well containing the remaining supernatant (if any) and adherent cells.[21]
- Protein Denaturation:



- Boil the lysate samples for 20 minutes.[21]
- SDS-PAGE and Transfer:
 - Load equal amounts of protein onto an SDS-polyacrylamide gel.
 - Separate proteins by electrophoresis.
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against Caspase-1 p20 (diluted in blocking buffer) overnight at 4°C.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 10 minutes each.
- Detection:
 - Incubate the membrane with ECL substrate according to the manufacturer's instructions.
 - Visualize the protein bands using a chemiluminescence imaging system. The p20 subunit will appear as a band at approximately 20 kDa.[22][23]

Protocol 2: Quantification of Caspase-1 p20 by ELISA

This protocol provides a method for the quantitative measurement of the human Caspase-1 p20 subunit in cell culture supernatants and cell extracts using a sandwich ELISA kit.

Materials:

• Human Caspase-1 p20 ELISA Kit (e.g., Abcam ab219633 or FineTest EH0338)



- Samples (cell culture supernatants or cell/tissue extracts)
- Microplate reader

Procedure:

- Reagent and Sample Preparation:
 - Prepare all reagents, standards, and samples as instructed in the kit manual.[24][25]
 - For cell culture supernatants, centrifuge the media to remove debris.
 - For cell extracts, lyse cells in the provided extraction buffer and centrifuge to pellet cellular debris.[24]
- Assay Procedure (based on a typical sandwich ELISA protocol):
 - \circ Add 100 μ L of standard or sample to the appropriate wells of the pre-coated microplate. [13]
 - Seal the plate and incubate for 90 minutes at 37°C.[13]
 - Wash the wells three times with the provided wash buffer.
 - Add 100 μL of biotin-labeled detection antibody to each well.
 - Seal the plate and incubate for 60 minutes at 37°C.[13]
 - Wash the wells three times with wash buffer.
 - Add 100 μL of HRP-conjugate (e.g., Streptavidin-HRP) to each well.
 - Seal the plate and incubate for 30 minutes at 37°C.[13]
 - Wash the wells five times with wash buffer.
 - Add 90 μL of TMB substrate solution to each well and incubate for 15-30 minutes at 37°C in the dark.



- Add 50 μL of stop solution to each well.
- Measure the optical density at 450 nm using a microplate reader.[14]
- Data Analysis:
 - Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
 - Determine the concentration of Caspase-1 p20 in the samples by interpolating their absorbance values on the standard curve.

Protocol 3: Caspase-1 Inhibitor Screening Assay

This protocol outlines a fluorometric assay to screen for potential inhibitors of Caspase-1 activity. The assay measures the cleavage of a specific fluorogenic substrate by active Caspase-1.

Materials:

- Recombinant active Caspase-1
- Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC)
- Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)[17]
- Test compounds (potential inhibitors)
- Positive control inhibitor (e.g., Ac-YVAD-CHO)
- 96-well black microplate
- Fluorescence plate reader

Procedure:

Reagent Preparation:



- Dilute the recombinant active Caspase-1 to the desired working concentration in cold assay buffer.[17]
- Prepare serial dilutions of the test compounds and the positive control inhibitor in assay buffer.

Assay Setup:

- In a 96-well black microplate, add the following to each well:
 - Test compound or positive control inhibitor
 - Assay buffer
- Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).[17]
- Add the diluted active Caspase-1 to each well (except the negative control).
- Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
 [17]
- Substrate Addition and Measurement:
 - Add the fluorogenic Caspase-1 substrate to all wells to a final concentration of 50 μΜ.[17]
 - Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
 - Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes)
 at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[16][17]
- Data Analysis:
 - Calculate the rate of substrate cleavage (slope of the fluorescence intensity versus time).
 - Determine the percent inhibition for each test compound concentration relative to the uninhibited control.



Plot the percent inhibition against the compound concentration to determine the IC50 value.

Conclusion

The detection and quantification of the Caspase-1 p20 subunit are crucial for studying NLRP3 inflammasome activation and its role in inflammatory diseases. The protocols provided here for Western blotting, ELISA, and inhibitor screening offer robust methods for researchers and drug development professionals. Careful execution of these protocols will yield reliable and reproducible data, contributing to a better understanding of inflammasome biology and the development of novel therapeutics.

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